molecular formula C11H10N2O B13745114 n-(8-Cyanobicyclo[4.2.0]octa-1,3,5-trien-2-yl)-acetamide

n-(8-Cyanobicyclo[4.2.0]octa-1,3,5-trien-2-yl)-acetamide

Cat. No.: B13745114
M. Wt: 186.21 g/mol
InChI Key: GSGOYHUUSQVJBB-UHFFFAOYSA-N
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Description

N-(8-Cyanobicyclo[4.2.0]octa-1,3,5-trien-2-yl)-acetamide is a bicyclic acetamide derivative characterized by a cyanogroup at the 8-position of the bicyclo[4.2.0]octa-1,3,5-triene framework. This compound belongs to the benzocyclobutene (BCB) family, which is notable for its strained four-membered ring system and applications in polymer chemistry, pharmaceuticals, and organic synthesis .

Properties

Molecular Formula

C11H10N2O

Molecular Weight

186.21 g/mol

IUPAC Name

N-(8-cyano-2-bicyclo[4.2.0]octa-1(6),2,4-trienyl)acetamide

InChI

InChI=1S/C11H10N2O/c1-7(14)13-10-4-2-3-8-5-9(6-12)11(8)10/h2-4,9H,5H2,1H3,(H,13,14)

InChI Key

GSGOYHUUSQVJBB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=CC2=C1C(C2)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-(8-Cyanobicyclo[420]octa-1,3,5-trien-2-yl)-acetamide typically involves multi-step reactions starting from readily available precursorsThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow synthesis and the use of industrial reactors can be employed to produce large quantities of the compound efficiently .

Chemical Reactions Analysis

Types of Reactions: n-(8-Cyanobicyclo[4.2.0]octa-1,3,5-trien-2-yl)-acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .

Scientific Research Applications

Chemistry: In chemistry, n-(8-Cyanobicyclo[4.2.0]octa-1,3,5-trien-2-yl)-acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials .

Biology: In biology, this compound may be used in the study of enzyme interactions and protein binding. Its structural features can help elucidate the mechanisms of biological processes at the molecular level .

Medicine: In medicine, this compound may have potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of antimicrobial and anticancer research .

Industry: In industry, this compound can be used in the development of new materials with specific properties, such as enhanced mechanical strength or thermal stability. It may also find applications in the production of specialty chemicals and polymers .

Mechanism of Action

The mechanism of action of n-(8-Cyanobicyclo[4.2.0]octa-1,3,5-trien-2-yl)-acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Structural Analogues within the Bicyclo[4.2.0]octa-triene Family

The bicyclo[4.2.0]octa-triene scaffold is a common motif in several derivatives, as highlighted in . Key comparisons include:

Compound Name Substituents Key Properties/Applications Reference
Bicyclo[4.2.0]octa-1,3,5-trien-7-ol (BCB001) Hydroxy at position 7 Precursor for functionalized BCBs; used in cross-coupling reactions
7-Bromobicyclo[4.2.0]octa-1,3,5-triene (BCB006) Bromo at position 7 Halogenated BCB for Suzuki-Miyaura couplings
Benzocyclobutene-4-boronic acid (BCB007) Boronic acid at position 4 Key intermediate in aryl-aryl bond formation
Target Compound Cyano at position 8, acetamide at position 2 Potential electronic modulation for drug activity; unexplored toxicity

Key Observations :

  • The cyano group in the target compound distinguishes it from BCB001 (hydroxy) and BCB006 (bromo). This group may enhance stability or alter electronic properties compared to halogens or hydroxyls.
  • Unlike BCB007 (boronic acid), the acetamide moiety in the target compound introduces hydrogen-bonding capacity, which could influence solubility or target binding in biological systems.

Acetamide Derivatives with Functional Groups

and provide insights into acetamides with diverse substituents:

Compound Name Substituents Key Properties/Applications Reference
2-Cyano-N-[(methylamino)carbonyl]acetamide Cyano, methylamino carbonyl Limited toxicological data; structural simplicity
N-(1,3-Benzothiazol-2-yl)acetamide Benzothiazole ring Crystallographically characterized; model for heterocyclic acetamides
Target Compound Bicyclic core + cyano + acetamide Combines rigidity (bicyclic) and polarity (cyano, acetamide)

Key Observations :

  • The lack of thorough toxicological studies for both the target compound and 2-cyano-N-[(methylamino)carbonyl]acetamide underscores a critical research gap .

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